4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted with a bromine atom at the 4-position and a methyl group at the 3-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 4-position of the pyrrolo[2,3-c]pyridine ring.
Chemical Reactions Analysis
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Scientific Research Applications
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various cellular pathways and biological processes .
Comparison with Similar Compounds
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
4-bromo-3-methyl-6-azaindole: This compound has a similar core structure but differs in the position of the nitrogen atom within the ring.
4-bromo-3-methyl-1H-pyrrolo[3,4-c]pyridine: This compound has a different ring fusion pattern, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXMPICXRAHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=CC(=C12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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